molecular formula C18H22N6O2 B2551309 6-cyclopropyl-2-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034425-42-6

6-cyclopropyl-2-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2551309
CAS No.: 2034425-42-6
M. Wt: 354.414
InChI Key: VHOLPCYZBIQSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-2-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Adrenoceptor Antagonists

Research has identified novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton, synthesized from related pyridazinone compounds. These compounds displayed high potency in binding studies toward alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes, with some selectivity for alpha1a and alpha1d subtypes, indicating potential applications in the development of cardiovascular drugs (Barlocco et al., 1999).

Antimicrobial Agents

Compounds derived from pyridazin-3(2H)-ones, such as 5-alkoxyimidazoquinolones, have been prepared as potential antibacterial quinolone derivatives. These derivatives showed superior in vitro antibacterial activity against S. aureus, but with varied potency against E. coli and P. aeruginosa compared to other analogues, demonstrating their relevance in antimicrobial research (Fujita et al., 1996).

Synthesis and Structure Analysis

Studies on the synthesis and structure analysis of pyridazine analogs, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have elucidated significant pharmaceutical importance. Density functional theory calculations, Hirshfeld surface analysis, and energy frameworks have been conducted to understand the molecular interactions and stability of these compounds, providing insights into their potential pharmaceutical applications (Sallam et al., 2021).

Cardiotonic Agents

A series of 6-benzoxazinylpyridazin-3-ones has been evaluated for their potential as cardiotonic agents, showcasing potent and long-acting oral effectiveness. These compounds, such as bemoradan, were found to be extremely potent inhibitors of cardiac phosphodiesterase (PDE) fraction III and displayed significant inotropic and vasodilator activity in canine models, suggesting their utility in managing congestive heart failure (Combs et al., 1990).

Antinociceptive Agents

Research into [(3-chlorophenyl)piperazinylpropyl]pyridazinones and their analogs has uncovered potent antinociceptive (pain-relieving) properties, comparable to those of morphine in animal models. These findings suggest their potential application in pain management, highlighting the importance of the pyridazinone backbone in the development of new analgesic drugs (Giovannoni et al., 2003).

Properties

IUPAC Name

6-cyclopropyl-2-[2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-13-2-6-16(20-19-13)22-8-10-23(11-9-22)18(26)12-24-17(25)7-5-15(21-24)14-3-4-14/h2,5-7,14H,3-4,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOLPCYZBIQSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.